(E)-3-(2-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide (E)-3-(2-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1105251-28-2
VCID: VC6466464
InChI: InChI=1S/C16H16ClN3O/c1-20-16(12-6-4-8-14(12)19-20)18-15(21)10-9-11-5-2-3-7-13(11)17/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,18,21)/b10-9+
SMILES: CN1C(=C2CCCC2=N1)NC(=O)C=CC3=CC=CC=C3Cl
Molecular Formula: C16H16ClN3O
Molecular Weight: 301.77

(E)-3-(2-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide

CAS No.: 1105251-28-2

Cat. No.: VC6466464

Molecular Formula: C16H16ClN3O

Molecular Weight: 301.77

* For research use only. Not for human or veterinary use.

(E)-3-(2-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide - 1105251-28-2

Specification

CAS No. 1105251-28-2
Molecular Formula C16H16ClN3O
Molecular Weight 301.77
IUPAC Name (E)-3-(2-chlorophenyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide
Standard InChI InChI=1S/C16H16ClN3O/c1-20-16(12-6-4-8-14(12)19-20)18-15(21)10-9-11-5-2-3-7-13(11)17/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,18,21)/b10-9+
Standard InChI Key BHIJBWLEEZRSSR-MDZDMXLPSA-N
SMILES CN1C(=C2CCCC2=N1)NC(=O)C=CC3=CC=CC=C3Cl

Introduction

Key Features:

  • Molecular Formula: C15H16ClN3O

  • Functional Groups:

    • Acrylamide group (CONH-CONH-)

    • Substituted phenyl ring (2-chlorophenyl)

    • Cyclopenta[c]pyrazole core

  • Stereochemistry: The "(E)" designation indicates the trans configuration of the acrylamide double bond.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Cyclopenta[c]pyrazole Intermediate:

    • Cyclopenta[c]pyrazoles are synthesized via condensation reactions involving hydrazines and cyclopentanone derivatives.

    • The methyl substitution at the pyrazole nitrogen is introduced during this step.

  • Formation of Acrylamide Moiety:

    • The acrylamide group is introduced through a reaction between an appropriate acrylate derivative and the cyclopenta[c]pyrazole intermediate.

    • The reaction is catalyzed by bases such as triethylamine to ensure the formation of the (E)-isomer.

  • Final Assembly:

    • The 2-chlorophenyl group is attached via electrophilic substitution or coupling reactions to yield the final product.

Reaction Conditions:

  • Solvent: Ethanol or dichloromethane

  • Temperature: Moderate (room temperature to ~60°C)

  • Catalysts: Triethylamine or other organic bases

Pharmaceutical Research:

This compound’s structure suggests potential bioactivity due to:

  • The acrylamide group, which often interacts with biological targets like enzymes or receptors.

  • The cyclopenta[c]pyrazole ring, known for its presence in bioactive molecules with anti-inflammatory or anticancer properties.

Molecular Docking Studies:

Preliminary in silico studies could evaluate its binding affinity toward enzymes such as kinases or proteases, making it a candidate for drug discovery pipelines.

Material Science:

Acrylamide derivatives are sometimes explored for their polymerizable properties, which could make this compound useful in advanced materials research.

Analytical Data

To confirm its structure and purity, various analytical techniques are employed:

TechniqueObservations/Results
NMR SpectroscopySignals corresponding to aromatic protons, acrylamide protons, and pyrazole protons are expected.
Mass SpectrometryMolecular ion peak at ~290 m/z (for C15H16ClN3O).
IR SpectroscopyPeaks for NH-NH stretch (~3300 cm1^{-1}) and C=O-C=O stretch (~1650 cm1^{-1}).

Safety and Handling

As with many synthetic compounds:

  • Toxicity: Limited data available; handle with care.

  • Storage: Store in a cool, dry place away from light and moisture.

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling.

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